molecular formula C19H14N4O3S B12634016 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]-

4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]-

Cat. No.: B12634016
M. Wt: 378.4 g/mol
InChI Key: XTZCXAICMHRVGR-UHFFFAOYSA-N
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Description

Structural Breakdown:

  • Parent heterocycle : The base structure is a 1,3-thiazolidin-4-one , a five-membered ring containing sulfur (at position 1), nitrogen (at position 3), and a ketone group (at position 4).
  • Substituents :
    • 2-Imino group : A doubly bonded nitrogen (=NH) at position 2, replacing the typical thione group found in many thiazolidinones.
    • 3-(4-Methoxyphenyl) : A para-methoxy-substituted phenyl ring attached to the nitrogen at position 3.
    • 5-[(5-Pyrimidin-5-ylfuran-2-yl)methylidene] : A furan ring substituted at position 5 with a pyrimidine group, connected via a methylidene (-CH=) bridge to position 5 of the thiazolidinone core.

The systematic classification emphasizes the compound’s hybrid architecture, combining a thiazolidinone scaffold with aromatic (phenyl, furan) and nitrogen-rich (pyrimidine) moieties. This structural complexity enables diverse electronic interactions, as evidenced by computational analyses of similar thiazolidinone derivatives.

CAS Registry Number and Alternative Synonyms

The compound is uniquely identified by the CAS Registry Number 1420071-46-0 . This identifier is critical for unambiguous referencing in chemical databases, regulatory documents, and synthetic protocols.

Table 1: Synonyms and Alternate Designations

Synonym Source
4-Thiazolidinone, 2-imino-3-(4-methoxyphenyl)-5-[[5-(5-pyrimidinyl)-2-furanyl]methylene]- PubChem
1420071-46-0 PubChem
2-Imino-3-(4-methoxyphenyl)-5-[(5-pyrimidin-5-ylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one IUPAC

These synonyms highlight the compound’s recognition across chemical literature and commercial catalogs. The lack of trivial or trade names suggests its primary use in research rather than clinical applications.

Molecular Formula and Structural Isomerism

The molecular formula C₁₉H₁₄N₄O₃S encodes the compound’s elemental composition and stoichiometry, with a molecular weight of 378.4 g/mol .

Table 2: Molecular Formula Breakdown

Element Quantity Atomic Contribution (g/mol) Total (g/mol)
C 19 12.01 228.19
H 14 1.008 14.11
N 4 14.01 56.04
O 3 16.00 48.00
S 1 32.07 32.07
Total 378.41

Structural Isomerism Considerations:

  • Positional Isomerism :

    • The 4-methoxyphenyl group’s para-substitution is fixed, but theoretical meta- or ortho-substituted analogs would constitute positional isomers.
    • The pyrimidin-5-yl group on the furan ring could adopt alternative positions (e.g., pyrimidin-2-yl), leading to regioisomers with distinct electronic profiles.
  • Geometric Isomerism :

    • The methylidene bridge (-CH=) at position 5 introduces the possibility of cis/trans isomerism. However, conjugation with the furan and thiazolidinone rings likely restricts rotation, favoring a single planar configuration.
  • Tautomerism :

    • The 2-imino group (=NH) may exhibit tautomeric equilibria with alternative forms (e.g., amino or thione tautomers), though X-ray crystallographic studies of analogous compounds suggest predominant imino configurations in the solid state.

Properties

Molecular Formula

C19H14N4O3S

Molecular Weight

378.4 g/mol

IUPAC Name

2-imino-3-(4-methoxyphenyl)-5-[(5-pyrimidin-5-ylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14N4O3S/c1-25-14-4-2-13(3-5-14)23-18(24)17(27-19(23)20)8-15-6-7-16(26-15)12-9-21-11-22-10-12/h2-11,20H,1H3

InChI Key

XTZCXAICMHRVGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CN=CN=C4)SC2=N

Origin of Product

United States

Preparation Methods

Cyclocondensation Reactions

  • General Procedure : The synthesis often begins with the reaction of thioketones or thioamides with appropriate carbonyl compounds under acidic or basic conditions. For instance, the reaction of a thioamide with an aldehyde can yield the desired thiazolidinone structure.

One-Pot Synthesis

  • Method : A one-pot four-component condensation-cyclization reaction can be employed, where an aromatic amine, an aldehyde, mercaptoacetic acid, and a catalyst (e.g., Bi(SCH₂COOH)₃) are mixed under solvent-free conditions. This method has been shown to produce high yields at elevated temperatures (up to 70°C) with minimal purification steps required.

Use of Catalysts

  • Catalytic Approaches : The incorporation of catalysts such as piperidine or other Lewis acids can enhance the reaction rates and yields. For example, using piperidine in an ethanol medium during the nucleophilic addition of active methylene groups has been reported to facilitate the formation of thiazolidinones efficiently.

Reaction Conditions

  • Temperature and Solvent Effects : Varying the temperature and solvent can significantly impact yield and purity. For example, reactions conducted in ethanol or methanol at reflux conditions often yield better results compared to those carried out at room temperature.
Method Key Components Conditions Yield (%) Reference
Cyclocondensation Thioketones, Aldehydes Acidic/Basic Variable
One-Pot Synthesis Aromatic amine, Aldehyde, Mercaptoacetic acid Solvent-free, Elevated Temp High
Catalytic Nucleophilic Addition Active methylene compounds Ethanol medium High
Temperature Variation Various organic solvents Reflux Improved

Recent studies emphasize the importance of optimizing synthetic routes for thiazolidinone derivatives to enhance their pharmacological properties. The modification of substituents on the thiazolidinone core can lead to compounds with improved biological activity against various diseases.

Future research should focus on:

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile and desired product.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Mechanism : The structural similarity of thiazolidinones to penicillin antibiotics has led to investigations into their antibacterial and antifungal properties. Research indicates that these compounds can exhibit significant antimicrobial activity against various pathogens .
    • Case Studies : Numerous studies have reported that modifications at the C5 position of the thiazolidinone core can enhance antibacterial efficacy. For example, derivatives with halogen-arylidene moieties have shown improved activity against resistant bacterial strains .
  • Antitumor Activity :
    • Mechanism : The electrophilic nature of the exocyclic double bond in these compounds allows for interactions with nucleophilic sites in proteins, potentially leading to anticancer effects .
    • Case Studies : Several derivatives have been evaluated for their cytotoxicity against various cancer cell lines, showing promising results that warrant further exploration for therapeutic applications .
  • Hypoglycemic Activity :
    • Some studies indicate that thiazolidinone derivatives may possess hypoglycemic effects, making them candidates for diabetes treatment. The active methylene group is thought to play a role in this activity by influencing glucose metabolism pathways .
  • Antioxidant Properties :
    • The antioxidant potential of thiazolidinones has been highlighted in recent research, suggesting that they can mitigate oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage .

Synthetic Utility

The compound serves as a versatile building block in organic synthesis. The presence of an active methylene group allows for various chemical reactions, including:

  • Michael Addition Reactions : The compound can undergo nucleophilic addition to α,β-unsaturated carbonyl compounds, facilitating the formation of more complex structures .
  • Hybrid Pharmacophore Development : By combining the thiazolidinone core with other pharmacologically active fragments, researchers can design novel compounds with enhanced biological profiles .

Summary Table of Applications

ApplicationMechanism/Activity DescriptionReferences
AntimicrobialInhibition of bacterial growth; structural similarity to penicillins
AntitumorElectrophilic interactions with proteins leading to cytotoxicity
HypoglycemicInfluence on glucose metabolism pathways
AntioxidantMitigation of oxidative stress

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]- involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes such as cyclooxygenase, kinases, and proteases; receptors like nuclear receptors and G-protein coupled receptors.

    Pathways: Modulation of inflammatory pathways, inhibition of cell proliferation pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Compound A and Analogues
Compound Name / ID R3 Substituent R5 Substituent 2-Position Modification Key References
Compound A 4-Methoxyphenyl 5-(5-Pyrimidinyl)-2-furanyl methylene Imino
5-(4-Methoxybenzylidene)-3-(2-diisopropylaminoethyl)thiazolidine-2,4-dione 2-Diisopropylaminoethyl 4-Methoxybenzylidene Thioxo
5-[5-(4-Methoxyphenyl)-3-naphthalen-2-yl-pyrazolylmethylene]-3-methyl-2-thioxothiazolidin-4-one 3-Methyl Pyrazolylmethylene Thioxo
5-(5-Nitro-2-furylmethylene)-2-(phenylimino)thiazolidin-4-one Phenylimino 5-Nitro-2-furylmethylene Imino

Key Observations :

  • R3 Substituents : Compound A’s 4-methoxyphenyl group is common in analogues (e.g., ), but its combination with a pyrimidine-furan hybrid at R5 is unique.

Physicochemical Properties :

  • Melting Point : Expected to range between 200–250°C based on analogues with similar bulk (e.g., 242–255°C for nitro-furyl derivatives ).
  • Solubility : The pyrimidine and furan groups may improve water solubility compared to purely aromatic derivatives.

Structure-Activity Relationships (SAR) :

  • Antitumor Activity : Pyrimidine-containing compounds (e.g., ) often show enhanced activity due to kinase inhibition. Compound A’s pyrimidine-furan system may target similar pathways.
  • Antimicrobial Activity : Nitro-furyl derivatives () exhibit strong antibacterial effects, but Compound A’s lack of nitro groups may reduce this activity.
  • Antiparasitic Activity: Hybrids with pyrazolyl groups () achieve sub-micromolar IC50 against Trypanosoma; Compound A’s furan-pyrimidine system could mimic this if optimized.

Biological Activity

4-Thiazolidinone, 2-Imino-3-(4-Methoxyphenyl)-5-[[5-(5-pyridinyl)-2-furanyl]Methylene]- is a complex organic compound belonging to the thiazolidinone family. Its structure features a five-membered ring containing sulfur and nitrogen atoms, characteristic of thiazolidinones. The molecular formula is C19H14N4O3SC_{19}H_{14}N_{4}O_{3}S with a molecular weight of approximately 378.4 g/mol . This compound has garnered significant attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-thiazolidinone derivatives. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance, hybrid molecules incorporating the thiazolidinone scaffold have demonstrated effective inhibition of cancer cell proliferation, with IC50 values indicating strong potency:

CompoundCancer Cell LineIC50 (µM)
Hybrid 20 Caco-2 (Colorectal)< EC100
Hybrid 21 HCT-116 (Colorectal)>50% apoptosis
Hybrid 32 MDA-MB-445 (Melanoma)68.20% GP
Hybrid 40 MCF-7 (Breast)5.05
Hybrid 41 HCT-116 (Colorectal)3.08

Studies indicate that these compounds induce apoptosis and cell cycle arrest in cancer cells, as well as modulate the expression of various factors involved in the DNA damage response .

The mechanisms through which 4-thiazolidinone derivatives exert their anticancer effects include:

  • Induction of Apoptosis : Compounds have been shown to activate caspases and promote apoptosis in cancer cells.
  • Cell Cycle Arrest : Many derivatives cause G2/M phase arrest, halting cell division.
  • DNA Damage Response Modulation : These compounds can influence the activity of cyclins and cyclin-dependent kinases, critical for cell cycle regulation .

Antimicrobial Activity

In addition to anticancer properties, some thiazolidinone derivatives have exhibited notable antimicrobial activity. For example:

CompoundTarget Bacteria% Inhibition
Compound A E. coli88.46%
Compound B S. aureus91.66%

These compounds demonstrate significant antibacterial effects, particularly against Gram-positive and Gram-negative bacteria . The presence of specific substituents on the phenyl group has been linked to enhanced antimicrobial activity.

Case Studies

  • Thymol–4-Thiazolidinone Hybrids : A series of these hybrids were synthesized and evaluated for anticancer activity, revealing that compounds exhibited high efficacy against colorectal cancer cell lines while sparing normal cells from toxicity .
  • NSAID–Thiazolidinones Hybrids : These hybrids showed promising results against cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-thiazolidinone derivatives with 5-[[5-(5-pyrimidinyl)-2-furanyl]methylene] substituents?

  • Methodology :

  • Cyclocondensation : React thioglycolic acid with substituted aldehydes (e.g., 4-methoxybenzaldehyde) in acetic acid under reflux (2–3 hours) to form the thiazolidinone core .
  • Knoevenagel Condensation : Introduce the 5-[[5-(5-pyrimidinyl)-2-furanyl]methylene] group via aromatic aldehydes (e.g., 5-pyrimidinyl furfural) in ethanol with piperidine as a catalyst (reflux for 3–5 hours) .
  • Key Quality Control : Monitor reaction progress using TLC and confirm purity via recrystallization (ethanol or DMF-acetic acid mixtures) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • Spectroscopy : IR for C=O (1650–1700 cm⁻¹), C≡N (2190–2220 cm⁻¹), and NH (3300–3350 cm⁻¹) stretching; ¹H/¹³C NMR for substituent positioning and stereochemistry .
  • Elemental Analysis : Verify C, H, N, and S content (e.g., deviations >0.3% suggest impurities) .
  • X-ray Crystallography : Resolve Z/E isomerism in the 5-arylidene group and confirm planarity of the thiazolidinone ring .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of anticancer activity in this compound?

  • SAR Insights :

  • Substituent Effects : The 4-methoxyphenyl group enhances membrane permeability, while the 5-pyrimidinyl furan moiety improves DNA intercalation or kinase inhibition .
  • Isomerism : Z-configuration at the 5-arylidene position increases cytotoxicity by 2–3 fold compared to E-isomers (validated via X-ray) .
    • Experimental Design :
  • Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups on the phenyl ring to test apoptosis induction in cancer cell lines (e.g., MCF-7, HepG2) .

Q. What strategies resolve contradictions in biological data caused by substituent variations?

  • Case Study : Conflicting reports on antimicrobial vs. anticancer potency in 5-ene-4-thiazolidinones.

  • Chemical Approach : Fix the 5-arylidene group in fused thiopyrano[2,3-d]thiazoles to stabilize active conformers and reduce metabolic degradation .
  • Biological Approach : Use selective enzyme assays (e.g., topoisomerase II inhibition) to decouple broad-spectrum activity from target-specific effects .

Q. How can computational modeling predict the compound’s mechanism of action?

  • Methodology :

  • Molecular Docking : Screen against cancer targets (e.g., EGFR, PARP) using AutoDock Vina; prioritize poses with hydrogen bonds to pyrimidinyl-N and hydrophobic interactions with the furan ring .
  • ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks by modifying the methoxyphenyl group .

Critical Analysis of Evidence

  • Contradictions : While reports antimicrobial activity, highlights anticancer specificity. This divergence underscores the need for target-focused assays to clarify mechanisms.
  • Gaps : Limited in vivo data exist for this compound. Future studies should assess pharmacokinetics in rodent models using HPLC-MS for bioavailability quantification .

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